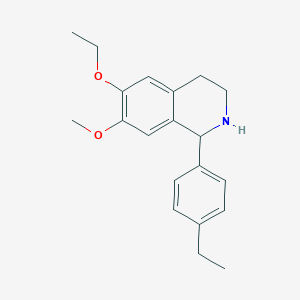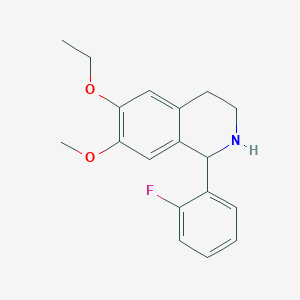![molecular formula C21H33NO4 B4294048 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4294048.png)
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
Descripción general
Descripción
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one, also known as A-366, is a novel compound that has been developed for its potential therapeutic applications. The compound belongs to the class of spirocyclic oxazolidinones and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one involves the inhibition of SF3B1, which is a key component of the spliceosome complex. The spliceosome complex is responsible for the splicing of pre-mRNA, which is essential for the production of functional proteins. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one binds to SF3B1 and inhibits its function, leading to the production of aberrant spliced mRNA and cell death. The inhibition of SF3B1 by 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is selective and does not affect the splicing of all pre-mRNA.
Biochemical and Physiological Effects:
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one inhibits the growth of cancer cells by inducing cell death. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has also been shown to have anti-inflammatory properties and could potentially be used to treat inflammatory diseases. In vivo studies have shown that 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is well-tolerated and does not have any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is its selectivity towards SF3B1. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one does not affect the splicing of all pre-mRNA, making it a promising therapeutic agent for cancer treatment. Another advantage of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is its anti-inflammatory properties, which could potentially be used to treat various inflammatory diseases. However, one of the limitations of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is its complex synthesis method, which requires careful optimization of reaction conditions to obtain a high yield of the final product.
Direcciones Futuras
There are several future directions for the research and development of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one. One potential direction is to explore the use of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one in combination with other anticancer agents. Another direction is to investigate the use of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one in the treatment of inflammatory diseases. Further research is also needed to optimize the synthesis method of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one and to develop more efficient methods for its production. Additionally, the selectivity of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one towards SF3B1 could be further explored to identify other potential therapeutic applications.
Conclusion:
In conclusion, 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a novel compound that has shown promising results in various scientific studies. The compound has potential therapeutic applications in cancer treatment and the treatment of inflammatory diseases. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one inhibits the growth of cancer cells by targeting SF3B1 and has anti-inflammatory properties. While 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has several advantages, its complex synthesis method is a limitation. Future research directions for 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one include exploring its use in combination with other anticancer agents, investigating its use in the treatment of inflammatory diseases, optimizing its synthesis method, and identifying other potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has shown potential therapeutic applications in various scientific studies. One of the primary research applications of 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is in the field of cancer research. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has been shown to inhibit the growth of cancer cells by targeting the splicing factor 3B subunit 1 (SF3B1). SF3B1 is a protein that is essential for the splicing of pre-mRNA, and its inhibition by 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one leads to the production of aberrant spliced mRNA, which results in cell death. 3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one has also been shown to have anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-19(24)21(5-3-2-4-6-21)26-18(23)22(19)7-8-25-20-12-15-9-16(13-20)11-17(10-15)14-20/h15-17,24H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPEHZILJMGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CCOC34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[chloro(difluoro)methoxy]phenyl}-3-[2-(4-chlorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4293965.png)
![1,3-bis[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4293969.png)
![ethyl 4-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293980.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4293981.png)
![N-[4-(2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4293982.png)
![N-[4-(5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4293986.png)
![methyl 3-[5-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4293992.png)
![4-({3-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-imino-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-chloro-6-methoxyphenyl acetate](/img/structure/B4294005.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B4294010.png)
![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4294012.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4294021.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294062.png)